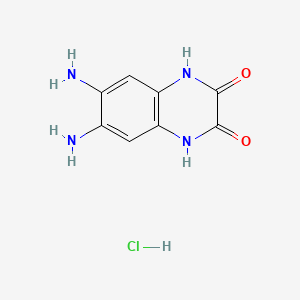
6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride is a chemical compound with the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol . It is known for its unique structure, which includes a quinoxaline core substituted with amino groups at positions 6 and 7, and a dihydroquinoxaline-2,3-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride typically involves the reaction of appropriate quinoxaline derivatives with amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino groups at positions 6 and 7 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 6 and 7 play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s quinoxaline core is essential for its structural stability and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: This compound has nitro groups instead of amino groups, leading to different chemical and biological properties.
5-Azaquinoxaline-2,3-diones: These compounds have an additional nitrogen atom in the quinoxaline ring, which can alter their reactivity and biological activity.
Uniqueness
6,7-Diamino-1,4-dihydroquinoxaline-2,3-dione hydrochloride is unique due to its specific substitution pattern and the presence of amino groups, which confer distinct chemical reactivity and potential biological activities compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
71477-21-9 |
|---|---|
Formule moléculaire |
C8H9ClN4O2 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;/h1-2H,9-10H2,(H,11,13)(H,12,14);1H |
Clé InChI |
LIPIIKOCKAUSQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


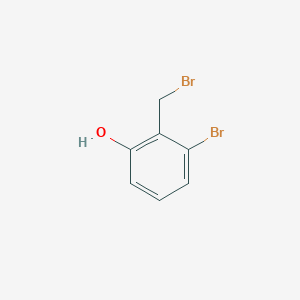
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
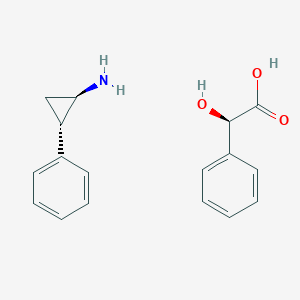
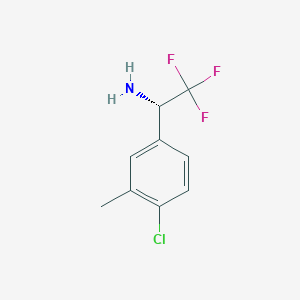
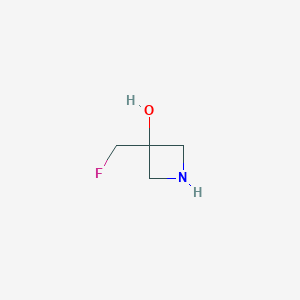

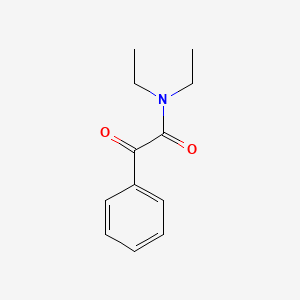
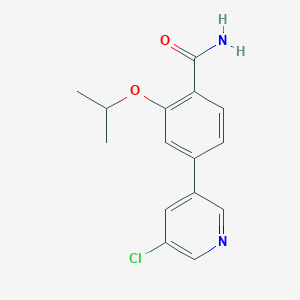
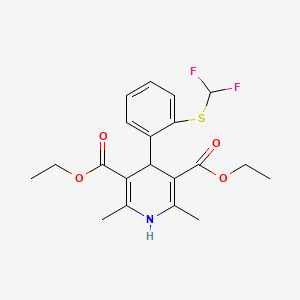
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
